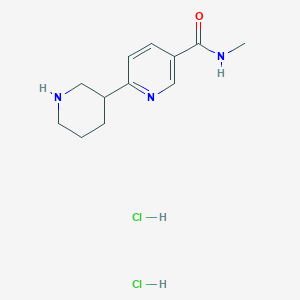

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)10-4-5-11(15-8-10)9-3-2-6-14-7-9;;/h4-5,8-9,14H,2-3,6-7H2,1H3,(H,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOPDHQEJVMCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency in production. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted nicotinamide derivatives .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride has been explored for its potential therapeutic applications:

- Neuroprotective Effects : Research indicates that this compound may reduce neuronal cell death caused by oxidative stress, suggesting its potential as a neuroprotective agent. In animal models, it has shown promise in mitigating damage associated with neurodegenerative conditions.

- Anti-inflammatory Properties : Studies have demonstrated that compounds similar to N-Methyl-6-piperidin-3-ylnicotinamide exhibit significant anti-inflammatory effects. For instance, in experiments using RAW 264.7 macrophage cells, the compound decreased nitric oxide production and inflammatory cytokines when stimulated with lipopolysaccharides (LPS) .

- Analgesic Activity : The compound has been investigated for its analgesic properties in various pain models. It has shown significant reductions in pain responses, indicating potential utility in pain management therapies.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to participate in various organic reactions, making it valuable for researchers developing new compounds .

Neuroprotective Study

A study conducted on animal models demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress. This highlights its potential role as a neuroprotective agent in conditions like Alzheimer's disease and other neurodegenerative disorders.

Anti-inflammatory Research

In a controlled experiment using RAW 264.7 macrophage cells, the compound was found to decrease the production of inflammatory markers when stimulated with LPS. This suggests strong anti-inflammatory activity and potential applications in treating inflammatory diseases.

Pain Management Study

A recent study assessed the analgesic effects of this compound across various pain models. Results indicated significant reductions in pain responses compared to control groups, supporting its use in pain management therapies .

Mechanism of Action

The mechanism of action of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyridine Family

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS: 1909336-84-0)

- Key Differences: This compound replaces the nicotinamide group with a methyl ester and introduces a methylaminomethyl substituent instead of the piperidin-3-yl group.

- Applications : Primarily used in chemical synthesis due to its carboxylate functionality, which facilitates coupling reactions.

- Solubility : Like the target compound, its dihydrochloride form improves aqueous solubility, though ester groups may reduce metabolic stability compared to amides.

Pyridoxamine Dihydrochloride (CAS: 524-36-7)

- Key Differences: Features a hydroxymethyl and aminomethyl group on the pyridine ring, part of the vitamin B6 family.

- Applications : Used in metabolic studies and as a nutritional supplement. Unlike the target compound, it lacks the piperidine ring, limiting its utility in receptor-targeted drug design.

Functional and Pharmacological Comparisons

Trientine Dihydrochloride (CAS: 38260-01-4)

- Key Differences : A polyamine chelator with ethylenetetramine backbone, structurally distinct from pyridine derivatives.

- Applications : Used to treat Wilson’s disease by copper chelation. Highlights how dihydrochloride salts are leveraged for ion-binding properties rather than receptor modulation.

Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine)

- Key Differences : Linear aliphatic amines involved in cellular processes (e.g., histamine, putrescine).

- Applications: Primarily studied in food science and microbiology.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Dihydrochloride salts generally exhibit enhanced water solubility compared to free bases. For example:

Pharmacological Activity

In contrast, S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride (CAS: 16111-27-6) is a sensitizing agent with unrelated mechanisms, underscoring structural diversity among dihydrochlorides.

Data Table: Key Compounds Compared

Research Findings and Commercial Relevance

- This compound is noted for its high purity and versatility in drug discovery, with five suppliers listed globally.

- Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride is highlighted for synthetic flexibility, though its ester group may limit in vivo stability compared to amides.

- Regulatory precedents (e.g., trientine dihydrochloride) suggest that dihydrochloride salts face stringent quality controls when used pharmaceutically.

Biological Activity

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring and a nicotinamide moiety, suggests potential therapeutic applications, particularly in neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHClN

- Molecular Weight : Approximately 278.177 g/mol

The presence of the piperidine ring enhances its lipophilicity and ability to cross biological membranes, which is crucial for its interaction with various biological targets.

The mechanism of action of this compound involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems by binding to neurotransmitter receptors or influencing enzyme activity related to neurotransmission. This modulation can lead to changes in cellular signaling pathways, which are vital for maintaining normal physiological functions.

Neurotransmitter Modulation

Research indicates that this compound may exhibit properties similar to other compounds used in treating neurological conditions. It has been studied for its potential effects on:

- Acetylcholinesterase Inhibition : Related compounds have shown promise as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease pathology.

- Neuroprotective Effects : The compound's ability to influence neurotransmitter systems suggests it could have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Anti-inflammatory Properties

In vitro studies have demonstrated that compounds structurally related to this compound possess anti-inflammatory properties. These compounds have been shown to reduce levels of inflammatory markers in activated macrophages, indicating a potential application in treating inflammatory conditions .

Case Studies and Research Findings

A number of studies have investigated the biological activities associated with this compound:

-

Study on Neuroprotective Effects :

- Objective : To evaluate the neuroprotective potential of this compound.

- Methodology : In vitro assays using neuronal cell lines exposed to neurotoxic agents.

- Findings : The compound exhibited significant protective effects against cell death induced by oxidative stress.

-

Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory effects on RAW 264.7 macrophages.

- Methodology : Real-time PCR and Griess assays were employed to measure nitric oxide production and inflammatory markers.

- Results : The compound significantly reduced nitric oxide production and inflammatory cytokine expression, comparable to established anti-inflammatory agents .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| N-Methyl-6-piperidinyl nicotinamide | Similar piperidine structure | Neurotransmitter modulation | Potentially more potent than others |

| N-Methyl-3-piperidinyl nicotinamide | Variation in piperidine substitution | Neuroprotective effects | Different receptor affinity |

| N-Methyl-4-piperidinyl nicotinamide | Alternative substitution pattern | Potential anti-cancer activity | Unique interactions with cancer targets |

Q & A

Basic Questions

1.1. What are the recommended analytical methods to confirm the structural identity of N-methyl-6-piperidin-3-ylnicotinamide dihydrochloride?

To confirm structural identity, use nuclear magnetic resonance (NMR) for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for crystalline structure elucidation. For purity assessment, employ reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) .

1.2. How can researchers determine the solubility profile of this compound in different solvents?

Perform equilibrium solubility studies using shake-flask methods:

Dissolve excess compound in solvents (e.g., water, ethanol, DMSO, PBS pH 7.4).

Shake at 25°C for 24 hours.

Filter and quantify via UV spectrophotometry or HPLC .

Report results as mg/mL with standard deviations from triplicate experiments.

1.3. What synthetic routes are commonly used to prepare this compound?

A typical route involves:

Coupling reactions : React 6-chloronicotinoyl chloride with N-methylpiperidin-3-amine in dichloromethane (DCM) using triethylamine as a base.

Hydrogenation : Reduce intermediates with H₂/Pd-C in ethanol under 50 psi pressure.

Salt formation : Treat the free base with HCl in diethyl ether to precipitate the dihydrochloride .

Advanced Research Questions

2.1. How can catalytic conditions be optimized to improve yield in the hydrogenation step of this compound’s synthesis?

Use design of experiments (DoE) to screen variables:

- Catalyst type : Compare Pd/C, PtO₂, or Ru-based catalysts.

- Pressure : Test 30–100 psi H₂.

- Temperature : Vary between 25°C and 80°C.

Analyze outcomes via response surface methodology (RSM) to identify optimal conditions. Evidence suggests Ru nanocatalysts may enhance efficiency .

2.2. What in vitro assays are suitable for evaluating this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets.

- Fluorescence polarization (FP) : Assess competitive binding with fluorescent probes.

- Enzymatic inhibition assays : Use spectrophotometric methods (e.g., NADH depletion for oxidoreductases) with IC₅₀ calculations .

Include negative controls (e.g., DMSO vehicle) and validate with orthogonal assays.

2.3. How should researchers address contradictions in reported bioactivity data for this compound?

Cross-validate assays : Repeat experiments using alternate methods (e.g., SPR vs. ITC for binding affinity).

Control batch variability : Characterize compound purity (HPLC >98%) and salt stoichiometry (elemental analysis).

Assess cellular permeability : Use Caco-2 monolayers to rule out false negatives due to poor uptake .

Methodological Challenges

3.1. What strategies mitigate degradation during long-term storage of this compound?

- Lyophilization : Store as a lyophilized powder under argon at −80°C.

- Stabilize in solution : Use 10% trehalose in PBS (pH 5.0) to reduce hydrolysis.

- Monitor stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .

3.2. How can regioselectivity issues in the nicotinamide substitution step be resolved?

Employ directed ortho-metalation :

Use a bulky directing group (e.g., TMS-protected amine) to control substitution at the 6-position.

Optimize reaction time and temperature to minimize byproducts.

Confirm regiochemistry via NOESY NMR to distinguish between isomers .

Data Interpretation

4.1. What computational tools aid in predicting the pharmacokinetic properties of this compound?

Use molecular dynamics (MD) simulations (e.g., GROMACS) for membrane permeability and ADMET predictors (e.g., SwissADME):

Structural Analogues

5.1. How does modifying the piperidine substituent affect bioactivity?

- Synthesis : Prepare analogues with methyl, ethyl, or aryl groups at the piperidine 3-position.

- SAR analysis : Test in enzyme inhibition assays and correlate substituent size/hydrophobicity with IC₅₀ trends. Evidence shows bulkier groups (e.g., pivalamide) may enhance target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.